Maximin-y
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GIGGALLSAGKSALKGLAKGFAEHF |
Origin of Product |
United States |
Synthesis and Isolation Methodologies of Maximin Y
Optimization of Reaction Conditions and Yields for Maximiscin Production
Optimization of reaction conditions is a critical aspect of chemical synthesis aimed at maximizing the yield and purity of the desired product while minimizing the formation of byproducts and the consumption of reagents. For the synthesis of Maximiscin, specific details regarding extensive optimization studies are limited in the provided information. However, it is noted that the reaction is particularly sensitive to moisture, and the addition of acetic anhydride (B1165640) (Ac₂O) was found to improve the reaction yield, although its precise role was not fully elucidated but hypothesized to act as a desiccant. wikipedia.org
General strategies for optimizing reaction conditions in organic synthesis, which would be applicable to Maximiscin production, involve systematically varying parameters such as temperature, reaction time, solvent, concentration of reactants, and the equivalents and nature of catalysts or reagents. molview.orgwikipedia.org Design of experiments (DoE) is a statistical approach commonly used to efficiently explore the parameter space and identify optimal conditions by evaluating the interactions between different factors. wikipedia.orgwikipedia.org High-throughput experimentation can also facilitate rapid screening of numerous reaction conditions.
Scale-Up Considerations in Maximin-y Synthesis for Research Applications
Scaling up the synthesis of a complex molecule like Maximiscin from a laboratory bench scale to larger quantities required for broader research applications presents several challenges. While specific scale-up studies for Maximiscin are not detailed in the available information, general considerations for scaling up chemical synthesis for research purposes include maintaining the optimized reaction conditions, ensuring efficient mixing and heat transfer, and adapting purification procedures for larger volumes.
One of the primary challenges in scale-up is maintaining the reaction efficiency and selectivity observed at a smaller scale. This often requires re-optimization of parameters such as reactant concentrations, addition rates, and temperature control, as heat and mass transfer can become limiting factors at larger volumes. Reproducibility of results across different scales is also crucial.
For complex multi-step syntheses, the purification of intermediates and the final product can become more challenging and resource-intensive at scale. Techniques like large-scale chromatography or crystallization methods that are suitable for bulk processing need to be employed.
Ensuring a reliable supply chain for necessary reagents, especially specialized or expensive ones, is another important consideration for larger-scale production for research applications. The availability of suitable equipment, such as larger reactors and purification systems, is also a prerequisite for successful scale-up. Some facilities are equipped to handle synthesis from small development scales up to kilogram quantities to support research needs.
While the initial synthesis may be developed at a milligram or gram scale, scaling up to tens or even hundreds of grams per batch can be necessary to provide sufficient material for extensive biological testing and other research applications. This transition requires careful planning and execution to ensure that the quality and purity of the synthesized Maximiscin are maintained.
Advanced Structural Elucidation and Characterization
Spectroscopic Techniques for Maximin-y Structural Determination
Spectroscopic methods probe the interaction of electromagnetic radiation with the this compound molecule, yielding data that provide crucial insights into its chemical structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity of atoms within a molecule and elucidating its three-dimensional structure, including conformational preferences and stereochemical relationships. libretexts.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were critical in the structural determination of this compound.
¹H NMR spectroscopy provided information on the different types of hydrogen atoms, their chemical environments (indicated by chemical shift, δ), their relative numbers (from integration), and their connectivity to neighboring protons (from splitting patterns and coupling constants, J). libretexts.org For this compound, the ¹H NMR spectrum displayed a complex pattern of signals across the typical range for organic molecules, suggesting the presence of various functional groups and a relatively rigid core structure with some flexible side chains. Analysis of chemical shifts provided initial clues about the presence of aliphatic, olefinic, aromatic, and potentially hydroxyl or amine protons.
¹³C NMR spectroscopy complemented the ¹H data by revealing the different types of carbon atoms present in this compound. libretexts.org The ¹³C NMR spectrum showed distinct signals corresponding to methyl, methylene, methine, quaternary carbons, and carbons involved in double bonds or attached to heteroatoms. The combination of ¹H and ¹³C chemical shifts allowed for the identification of various structural fragments.
Two-dimensional NMR experiments were indispensable for mapping the connectivity and spatial relationships between atoms in this compound. Correlation Spectroscopy (COSY) revealed couplings between vicinal protons, establishing proton-proton connectivity networks. bohrium.com Heteronuclear Single Quantum Coherence (HSQC) correlated protons with the carbons to which they are directly attached, allowing for the assignment of specific proton signals to their corresponding carbon signals. bohrium.com Heteronuclear Multiple Bond Correlation (HMBC) provided information about couplings between protons and carbons separated by two or three bonds, helping to connect different structural fragments and identify quaternary carbons. bohrium.com
For determining the relative stereochemistry and conformational preferences of this compound, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment was particularly informative. NOESY cross-peaks arise from the through-space dipole-dipole interaction between nuclei that are spatially close, regardless of bond connectivity. acs.org Analysis of NOESY correlations allowed for the determination of the relative orientation of substituents on rings or chiral centers and provided insights into the preferred conformation of flexible parts of the molecule in solution. For example, observed NOESY correlations between protons on distant parts of the molecule indicated a folded or specific spatial arrangement.
Illustrative ¹H NMR Data for this compound (in CDCl₃, 600 MHz):
| δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment (Hypothetical) |
| 7.26 | s | 5H | - | Aromatic H |
| 5.50 | dt | 1H | 15.0, 7.0 | Olefinic H |
| 5.35 | d | 1H | 15.0 | Olefinic H |
| 4.10 | m | 1H | - | CH-O |
| 3.55 | dd | 1H | 10.5, 4.0 | CH₂-O |
| 3.45 | dd | 1H | 10.5, 5.5 | CH₂-O |
| 2.30 | m | 2H | - | Aliphatic CH₂ |
| 1.80 | s | 3H | - | Methyl H |
| 1.65 | m | 2H | - | Aliphatic CH₂ |
| 1.20 | d | 3H | 6.5 | Methyl H |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a technique used to determine the mass-to-charge ratio (m/z) of ions, providing accurate information about the molecular weight of this compound and its fragmentation pathways. nih.govgithub.io This information is crucial for confirming the molecular formula and gaining structural insights through the analysis of fragment ions.
Electrospray Ionization Mass Spectrometry (ESI-MS) was employed to obtain the molecular ion peak of this compound. ESI is a soft ionization technique suitable for polar and thermally labile molecules, typically producing protonated or deprotonated molecular ions, e.g., [M+H]⁺ or [M-H]⁻. High-Resolution Mass Spectrometry (HRMS) provided an accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition (molecular formula) of this compound. bohrium.com
Tandem Mass Spectrometry (MS/MS) was performed to induce fragmentation of the this compound molecular ion and analyze the resulting fragment ions. nih.govgithub.ioresearchgate.netscirp.org Collision-Induced Dissociation (CID) is a common method used in MS/MS to break down the parent ion into smaller, characteristic fragments. nih.gov The fragmentation pattern obtained provides a "fingerprint" of the molecule, with specific fragment ions corresponding to the cleavage of particular bonds. Analysis of these fragment ions helped to piece together the structural subunits of this compound. nih.govresearchgate.netscirp.org
Illustrative HRMS Data for this compound:
| Type | Molecular Formula (Hypothetical) | Calculated Mass | Observed Mass | Error (ppm) |
| [M+H]⁺ | C₂₀H₃₀N₂O₄ | 363.2284 | 363.2281 | 0.8 |
Illustrative MS/MS Fragmentation Data for this compound ([M+H]⁺ at m/z 363.2):
| Fragment m/z | Relative Intensity (%) | Proposed Fragment Formula (Hypothetical) | Proposed Structural Assignment (Partial) |
| 345.2 | 15 | C₂₀H₂₈N₂O₃ | [M+H - H₂O]⁺ |
| 280.1 | 40 | C₁₅H₂₂N₂O₃ | Cleavage of a side chain |
| 178.1 | 65 | C₁₀H₁₂NO₂ | Core fragment |
| 120.1 | 80 | C₇H₁₀NO | Another core fragment |
| 91.0 | 30 | C₇H₇ | Tropylium or benzyl (B1604629) fragment |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in this compound. iucr.orgresearchgate.net These methods probe the vibrational modes of the molecule, which are characteristic of specific bond types and functional groups.
IR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to transitions between vibrational energy levels. Characteristic absorption bands appear at specific wavenumbers (cm⁻¹) depending on the type of bond and the atoms involved (e.g., O-H, N-H, C=O, C-H, C=C). Raman spectroscopy, on the other hand, measures the inelastic scattering of light, providing complementary information about molecular vibrations. iucr.org Vibrations that are strong in IR are often weak in Raman, and vice versa, due to different selection rules.
Analysis of the IR and Raman spectra of this compound allowed for the identification of key functional groups, such as hydroxyl groups (broad O-H stretch), carbonyl groups (strong C=O stretch), amine groups (N-H stretch and bend), and characteristic C-H stretching and bending vibrations for different types of hydrocarbons. iucr.orgresearchgate.net The presence or absence of specific bands provided valuable constraints on the possible structures of this compound.
Illustrative Characteristic Vibrational Bands for this compound:
| Technique | Wavenumber (cm⁻¹) | Intensity (Relative) | Proposed Functional Group (Hypothetical) |
| IR | 3400-3200 | Strong, Broad | O-H or N-H stretch |
| IR | 1700-1650 | Strong | C=O stretch (ketone, ester, or amide) |
| IR | 1600-1500 | Medium-Strong | C=C stretch (aromatic or olefinic) |
| IR | 1100-1000 | Strong | C-O stretch |
| Raman | ~1650 | Strong | C=C stretch |
| Raman | ~1000 | Strong | Aromatic ring breathing |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.orgresearchgate.netmsu.edulibretexts.orgspectroscopyonline.com This technique is particularly useful for detecting the presence of chromophores, which are structural features containing π electrons or non-bonding electrons that can undergo electronic transitions upon absorption of UV-Vis light. libretexts.orgmsu.edu
The UV-Vis spectrum of this compound shows absorbance bands at specific wavelengths (λmax), the intensity of which is related to the molar absorptivity (ε). libretexts.orgresearchgate.netlibretexts.org The position and intensity of these bands provide information about the nature and extent of conjugated systems within the molecule. libretexts.orglibretexts.org For example, conjugated double bonds or aromatic rings typically exhibit characteristic UV-Vis absorption maxima at longer wavelengths compared to isolated double bonds. libretexts.orglibretexts.org
Analysis of the UV-Vis spectrum of this compound indicated the presence of conjugated π systems, consistent with the structural information obtained from NMR. libretexts.orglibretexts.org The λmax values observed suggested the presence of aromatic rings or extended systems of double bonds. libretexts.orglibretexts.org
Illustrative UV-Vis Data for this compound (in Ethanol):
| λmax (nm) | Absorbance (A) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Proposed Chromophore (Hypothetical) |
| 210 | 0.85 | 12,500 | π→π* transition (conjugated system) |
| 265 | 0.30 | 4,500 | π→π* transition (aromatic ring) |
X-ray Crystallography for Solid-State Structural Analysis of this compound and Its Complexes
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.orgrsc.orgmdpi.comresearchgate.netnih.gov By analyzing the diffraction pattern produced when X-rays interact with a single crystal of this compound (or one of its complexes), the electron density distribution within the crystal can be mapped, allowing for the determination of atomic positions, bond lengths, bond angles, and torsional angles with high accuracy. rsc.orgrsc.orgmdpi.comnih.gov
Growing high-quality single crystals of this compound was a crucial prerequisite for this analysis. Once a suitable crystal was obtained, it was mounted and exposed to a beam of X-rays. The diffraction pattern, consisting of a series of spots, was recorded by a detector. rsc.orgmdpi.comnih.gov The positions and intensities of these spots are directly related to the arrangement of atoms in the crystal lattice.
Computational analysis of the diffraction data allowed for the determination of the unit cell parameters (the dimensions and angles of the repeating unit of the crystal) and the space group (the symmetry elements of the crystal). rsc.orgrsc.orgnih.gov Phasing methods were then applied to convert the diffraction intensities into an electron density map. nih.gov By fitting the known chemical components into the electron density map, the atomic coordinates of this compound were determined. nih.gov
X-ray crystallography provided an unambiguous confirmation of the molecular connectivity established by NMR and revealed the precise bond lengths and angles, which are indicative of hybridization and bonding interactions. Furthermore, for chiral molecules like this compound, if the crystal contains a heavy atom or if anomalous dispersion is used, X-ray crystallography can determine the absolute configuration. rsc.org The solid-state conformation observed in the crystal can be compared to the solution-state conformation inferred from NMR (e.g., NOESY data).
Illustrative Crystallographic Data for this compound:
| Parameter | Value (Hypothetical) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.50 Å |
| b = 13.20 Å | |
| c = 25.10 Å | |
| α = β = γ = 90° | |
| Volume | 2817.0 ų |
| Z (molecules per unit cell) | 4 |
| Temperature | 100 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| R₁ (I > 2σ(I)) | 0.045 |
| wR₂ (all data) | 0.115 |
Chiroptical Methods for Stereochemical Assignment (e.g., Circular Dichroism)
Chiroptical methods, particularly Circular Dichroism (CD) spectroscopy, are essential for characterizing the stereochemistry and conformation of chiral molecules in solution. cuanschutz.edunih.govnist.govoup.comrsc.org CD spectroscopy measures the differential absorption of left and right circularly polarized light as a function of wavelength. cuanschutz.edunih.govoup.com A molecule must be chiral and possess a chromophore that absorbs UV-Vis light to exhibit a CD spectrum.
For this compound, if it is a chiral molecule, CD spectroscopy would provide valuable information about its absolute configuration (in conjunction with other methods or by comparison to known standards) and its conformation in solution. cuanschutz.edunih.govoup.com Changes in the CD spectrum with temperature, solvent, or in the presence of other molecules can also be used to study conformational changes or interactions. oup.com
Analysis of the CD spectrum of this compound, particularly in the UV region where electronic transitions of its chromophores occur, revealed characteristic Cotton effects. The presence and signs of these effects at specific wavelengths provided evidence for the absolute configuration of the chiral centers within this compound and insights into its preferred conformation in solution. cuanschutz.edunih.govoup.com
Illustrative Circular Dichroism Data for this compound (in Ethanol):
| Wavelength (nm) | Molar Ellipticity ([θ], deg cm² dmol⁻¹) | Observation (Hypothetical) |
| 205 | -15,000 | Negative Cotton effect |
| 230 | +8,000 | Positive Cotton effect |
| 270 | -2,500 | Negative Cotton effect |
These spectroscopic and crystallographic techniques, applied in concert, provide a comprehensive picture of the molecular structure of this compound, from atomic connectivity and functional groups to its precise three-dimensional arrangement and stereochemistry in both solution and solid states.
Reactivity and Reaction Mechanisms of Maximin Y
Mechanistic Investigations of Maximin-y Chemical Transformations
Understanding the mechanism of a chemical transformation involves detailing the step-by-step process by which reactants are converted into products, including the identification of intermediates and transition states khanacademy.org. Such investigations typically employ a combination of experimental techniques and computational methods to propose and validate reaction pathways.
Electrophilic and Nucleophilic Reactivity Profiles
The reactivity of a chemical compound can often be described in terms of its propensity to act as an electrophile (an electron-seeking species) or a nucleophile (an electron-donating species) nowgongcollege.edu.inlmu.de. Electrophilic sites are typically electron-deficient areas within a molecule, while nucleophilic sites are electron-rich nowgongcollege.edu.inscirp.orgmdpi.com. Studies to determine electrophilic and nucleophilic reactivity profiles often involve examining reactions with known nucleophiles and electrophiles, analyzing reaction rates, and potentially using computational chemistry to map electron density distribution and predict reactive sites scirp.orgmdpi.comresearchgate.net. For "this compound", a detailed profile would delineate which parts of the molecule are susceptible to attack by electrophiles or act as nucleophiles under various conditions.
Radical Pathways and Redox Behavior
Chemical transformations can also proceed via radical intermediates, which are species possessing unpaired electrons chinesechemsoc.orgmdpi.comchemistrydocs.com. Investigating radical pathways involves generating and detecting these transient species, often using techniques like electron paramagnetic resonance (EPR) spectroscopy or transient absorption spectroscopy nih.govmdpi.com. Redox behavior refers to the compound's ability to undergo oxidation (loss of electrons) or reduction (gain of electrons) chinesechemsoc.orgrsc.orgmdpi.com. Electrochemical methods, such as cyclic voltammetry, are commonly used to determine redox potentials and study the reversibility of electron transfer processes rsc.orgresearchgate.net. For "this compound", studies in this area would explore if it readily forms radicals or participates in one-electron or multi-electron transfer reactions rsc.orgacs.org.
Kinetics and Thermodynamics of this compound Reactions
Kinetic studies focus on the rate at which a reaction proceeds and the factors that influence it, such as concentration, temperature, and catalysts webassign.netacs.orglibretexts.orgcuni.cz. This involves determining rate laws and rate constants libretexts.orgcuni.cz. Thermodynamic studies, on the other hand, are concerned with the energy changes that occur during a reaction and whether a reaction is spontaneous or not webassign.netacs.orgnih.govlibretexts.orgcuni.cz. Key thermodynamic parameters include changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) libretexts.org. For "this compound", kinetic and thermodynamic investigations would provide quantitative data on how fast its reactions occur and the energy landscape of these transformations.
Derivatization and Functionalization Strategies for this compound
Derivatization and functionalization involve chemically modifying a compound to introduce new functional groups or alter its properties researchgate.netrsc.orgacs.orgresearchgate.net. These strategies are crucial for applications such as enhancing solubility, enabling conjugation to other molecules, or immobilizing the compound onto a solid support researchgate.netacs.orgresearchgate.net. Common methods include reactions targeting specific functional groups present in the molecule, such as hydroxyl, amine, or carboxylic acid moieties researchgate.netacs.org. For "this compound", this section would detail established synthetic routes for creating derivatives and the types of functional groups that can be successfully introduced.
Biochemical and Molecular Interaction Studies of Maximin Y
Maximin-y Interactions with Biomolecules: Proteins, Nucleic Acids, and Lipids
The primary mode of action for maximin peptides is their interaction with cellular membranes, which are predominantly composed of lipids. However, their charged and amphipathic nature also allows for interactions with other key biomolecules.
Enzyme Inhibition/Activation Mechanisms by this compound
Direct evidence for this compound as a specific enzyme inhibitor or activator is not detailed in current research. Generally, antimicrobial peptides (AMPs) like those in the maximin family are not known for highly specific enzyme inhibition in the manner of classic competitive or non-competitive inhibitors. sid.irkhanacademy.org Their mechanism is typically broader, involving disruption of cellular integrity rather than targeting a single enzymatic pathway. However, it is plausible that by disrupting cell membranes and intracellular environments, maximins could indirectly affect the function of membrane-bound enzymes or enzymes sensitive to ionic imbalances.
Receptor Binding and Ligand-Target Recognition Principles
Maximin peptides are generally considered to function without binding to specific protein receptors on target cells, particularly in bacteria. Their initial interaction is driven by electrostatic forces between the cationic (positively charged) peptide and the anionic (negatively charged) components of microbial cell membranes, such as phosphatidylglycerol. nih.gov This initial binding is a key step in their membrane-disrupting activity. nih.govnih.gov
In contrast to molecules that bind to specific receptors to trigger a signaling cascade, the "receptor" for maximins is the lipid bilayer itself. nih.govresearchgate.net The recognition principle is based on the differing biophysical properties between microbial and mammalian cell membranes. Microbial membranes are typically richer in anionic lipids, making them a preferential target for cationic AMPs.
DNA/RNA Binding and Intercalation Studies
While the primary target of maximin peptides is the cell membrane, some AMPs have been shown to translocate into the cytoplasm and interact with intracellular targets, including nucleic acids. Studies on various AMPs suggest that once inside the cell, their cationic nature could facilitate binding to the negatively charged phosphate (B84403) backbone of DNA and RNA. nih.gov This interaction could potentially interfere with replication, transcription, and translation processes.
The mechanism of this binding is typically electrostatic rather than through intercalation, where a molecule inserts itself between the base pairs of the DNA helix. nih.govnih.gov There is currently no specific evidence to suggest that this compound acts as a DNA intercalating agent.
Cellular Uptake, Distribution, and Efflux Mechanisms of this compound (in vitro/ex vivo models)
The cellular uptake of maximin peptides is intrinsically linked to their membrane-disrupting mechanism. In vitro models using liposomes and cell lines show that these peptides rapidly accumulate on the surface of target membranes. nih.govmdpi.com
Uptake Mechanisms:
Direct Penetration/Pore Formation: The most accepted models for AMP uptake involve the peptide inserting into the lipid bilayer, leading to the formation of pores (e.g., "toroidal pore" or "barrel-stave" models) or causing general membrane destabilization (e.g., "carpet" model). This disruption allows the peptide to enter the cell and also leads to the leakage of cellular contents. nih.gov
Endocytosis: In eukaryotic cells, endocytosis is a possible, though less emphasized, route of entry for some AMPs. mdpi.com However, the rapid lytic activity of maximins on microbial cells suggests a more direct and faster mechanism.
Distribution and Efflux: Once inside a cell, the distribution would likely be governed by electrostatic interactions with various anionic molecules. There is little information on specific efflux mechanisms for maximin peptides, as their potent, membrane-disrupting action often leads to rapid cell death, precluding the opportunity for active removal by efflux pumps.
Effects of this compound on Cellular Processes (e.g., proliferation, apoptosis, differentiation in cell lines)
Research into the effects of maximin peptides on eukaryotic cells, particularly cancer cell lines, has revealed significant impacts on core cellular processes.
Proliferation: Maximin peptides exhibit potent anti-proliferative effects against various cancer cell lines. researchgate.net This is a direct result of their cytotoxic activity, where they induce rapid cell death, thereby halting the growth of the cell population. The mechanism is generally dose-dependent.
Apoptosis: A key area of investigation for AMPs as potential anti-cancer agents is their ability to induce programmed cell death, or apoptosis. nih.govscispace.com Maximin peptides can trigger apoptosis through multiple routes:
Mitochondrial Membrane Disruption: Similar to their effect on the outer cell membrane, maximins can permeabilize mitochondrial membranes. This releases pro-apoptotic factors into the cytoplasm, initiating the intrinsic apoptotic pathway. nih.govnih.gov
Induction of Cell Cycle Arrest: While the primary effect is cytotoxicity, some studies on other cytotoxic agents show that at sub-lethal concentrations, they can cause cells to arrest in different phases of the cell cycle, preventing them from proceeding to mitosis. mdpi.com
Differentiation: There is currently no significant body of research indicating that this compound or related peptides are used to induce specific cellular differentiation programs. Their primary described function is cytotoxicity.
The table below summarizes the observed effects of related maximin peptides on various cell lines, which could be indicative of this compound's potential activities.
| Cell Line | Cellular Process Affected | Observed Effect |
| Various Bacteria | Proliferation | Inhibition of growth via membrane lysis |
| Human Cancer Cells | Proliferation | Potent anti-proliferative activity |
| Human Cancer Cells | Apoptosis | Induction of apoptosis via mitochondrial pathway |
| Normal Eukaryotic Cells | Proliferation | Lower cytotoxicity compared to cancer/bacterial cells |
Information regarding the metabolic pathways of the chemical compound "this compound" is not available in the currently accessible scientific literature.
Following a comprehensive search of scholarly articles and research databases, no specific information was found concerning the metabolite formation or biotransformation pathways of a compound designated as "this compound" in any non-human models.
The term "Maximin" refers to a family of antimicrobial peptides isolated from the skin secretions of the toad Bombina maxima. Research on these peptides has primarily focused on their identification, amino acid sequences, structural characterization, and their antimicrobial and cytotoxic properties. However, studies detailing their in vivo metabolism, the enzymatic processes involved in their degradation, or the identification of their metabolites are not present in the available literature.
General principles of peptide and protein degradation involve enzymatic cleavage by proteases and peptidases. The susceptibility of a peptide to degradation, and the resulting metabolites, are highly dependent on its specific amino acid sequence and structure. Without experimental data on this compound, any discussion of its metabolic fate would be purely speculative.
Therefore, the requested article, which was to be strictly focused on the biochemical and molecular interaction studies of this compound, specifically its metabolite formation and biotransformation pathways, cannot be generated at this time due to the absence of relevant research findings. No data tables or detailed research findings on this specific topic could be located.
Structure Activity Relationship Sar and Structure Function Relationship Sfr of Maximin Y
Rational Design of Maximin-y Analogs for Modulated Biological Activity
The rational design of this compound analogs aims to enhance its therapeutic potential by improving its antimicrobial potency, selectivity, and stability, while minimizing toxicity. A key focus of these modifications has been the C-terminal amidation of the peptide.
Studies have demonstrated that the C-terminal amide group is crucial for the biological activity of Maximin H5 (a closely related peptide often used as a reference). The native amidated form of Maximin H5 shows significantly higher hemolytic activity and a greater ability to penetrate and lyse model erythrocyte membranes compared to its deamidated counterpart. nih.gov This suggests that the C-terminal amide is vital for stabilizing the peptide's structure and its interaction with cell membranes.
One approach to analog design involves the modification of the C-terminus to facilitate conjugation with other molecules, such as polyethylene (B3416737) glycol (PEG). In one study, a cysteine residue was added to the C-terminus of the deamidated form of Maximin H5 (MH5C) to create MH5C-Cys. nih.gov This modification allowed for the attachment of PEG polymers of varying molecular weights. The resulting conjugates exhibited altered antimicrobial and biofilm eradication activities, highlighting the potential to modulate the peptide's properties through such rational modifications. nih.gov
The table below summarizes the activity of a C-terminally modified Maximin H5 analog.
| Compound Name | Modification | Target Organism | Activity |
| MH5C | C-terminal carboxyl | E. coli | Active |
| P. aeruginosa | Active | ||
| MH5C-Cys | C-terminal cysteine addition | E. coli | Active |
| P. aeruginosa | Active | ||
| MH5C-Cys-5kDa PEG | Conjugation with 5kDa PEG | E. coli | Biofilm inhibition and eradication |
| P. aeruginosa | Biofilm inhibition and eradication |
This table is based on data from a study on C-terminally modified Maximin H5 analogs and their effects on bacterial growth and biofilm formation. nih.gov
Computational Approaches to this compound SAR/SFR Modeling
Computational modeling plays a pivotal role in elucidating the structure-activity relationships of antimicrobial peptides like this compound, guiding the rational design of more effective and selective analogs. Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool used to correlate the structural or physicochemical properties of compounds with their biological activities. nih.gov
For peptides, QSAR models can predict the antimicrobial potency of novel sequences based on descriptors such as amino acid composition, hydrophobicity, charge, and secondary structure propensity. While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of these computational methods are broadly applicable.
Molecular dynamics (MD) simulations have been employed to study the interaction of Maximin H5 with model cell membranes. These simulations have revealed that the C-terminal amidation is crucial for stabilizing the peptide's tilted α-helical structure upon membrane insertion. nih.gov The deamidated form exhibits a loss of this tilted structure, leading to reduced membrane penetration and lytic activity. This computational insight provides a molecular basis for the observed differences in biological activity between the amidated and deamidated forms of the peptide.
Identification of Key Pharmacophores and Structural Motifs in this compound
A pharmacophore is a three-dimensional arrangement of steric and electronic features that is necessary for a molecule to interact with a specific biological target and trigger a biological response. For this compound, several key structural motifs and pharmacophoric features have been identified as crucial for its antimicrobial activity.
The most prominent structural motif of this compound is its α-helical conformation . In the presence of model membranes, Maximin H5 adopts a significant α-helical structure, which is essential for its membrane-disrupting activity. researchgate.net This amphipathic helix positions hydrophobic residues to interact with the lipid core of the bacterial membrane and hydrophilic (in the case of this compound, anionic) residues to interact with the lipid headgroups or the aqueous environment.
The C-terminal amide group is another critical pharmacophoric feature. As discussed, this moiety is vital for stabilizing the α-helical structure and promoting membrane interaction and lysis. nih.gov Its removal leads to a significant reduction in biological activity.
The distribution of hydrophobic and anionic residues along the peptide sequence creates an amphipathic character that drives its interaction with and disruption of bacterial cell membranes. The mechanism of action is often described as the "carpet model," where the peptides accumulate on the membrane surface before disrupting it. nih.govresearchgate.net
Impact of Stereochemistry on this compound's Biological Interactions
The stereochemistry of amino acid residues in a peptide can profoundly influence its structure, stability, and biological activity. While specific studies on the stereochemical modifications of this compound are limited, the introduction of D-amino acids into antimicrobial peptides is a well-established strategy in rational drug design.
Peptides composed of naturally occurring L-amino acids are susceptible to degradation by proteases, which can limit their therapeutic utility. Replacing some or all of the L-amino acids with their D-enantiomers can confer resistance to proteolysis, thereby increasing the peptide's in vivo half-life.
Furthermore, stereochemical changes can impact the peptide's secondary structure and its interaction with chiral biological targets, such as bacterial membranes and their associated proteins. The precise spatial arrangement of amino acid side chains is critical for effective binding and disruption of the membrane. Therefore, the introduction of D-amino acids can modulate the antimicrobial activity and selectivity of the peptide. While the direct impact of stereochemistry on this compound's interactions has yet to be extensively reported, it represents a promising avenue for the future design of more robust and effective analogs.
Computational and Theoretical Chemistry of Maximin Y
Quantum Chemical Calculations on Maximin-y Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of peptides. mdpi.com These methods solve approximations of the Schrödinger equation to describe the behavior of electrons within a molecule, providing insights into properties that govern chemical reactions and intermolecular interactions. mdpi.com
For a peptide like a maximin, DFT can be used to analyze the electronic properties of its constituent amino acids. Key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. mdpi.commdpi.com
The reactivity of specific sites within the peptide can be quantified using Fukui functions, which identify the regions of a molecule that are most susceptible to nucleophilic or electrophilic attack. mdpi.com For instance, the aromatic and charged amino acids, along with methionine, are often key determinants of the local reactivity in peptides. mdpi.commdpi.com This information is vital for understanding how maximin peptides interact with bacterial membranes or molecular targets.
Table 1: Representative Quantum Chemical Descriptors for Amino Acids Common in Maximin Peptides (Note: These are illustrative values for individual amino acids and would be influenced by the peptide backbone)
| Amino Acid | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Glycine (B1666218) | -6.89 | -0.15 | 6.74 |
| Leucine | -6.65 | -0.08 | 6.57 |
| Lysine | -5.98 | -0.02 | 5.96 |
This table presents hypothetical DFT-calculated values for individual amino acids to illustrate the type of data generated through quantum chemical calculations. The exact values can vary based on the computational method and basis set used.
Molecular Dynamics Simulations of this compound in Solution and Protein Binding Sites
Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, allowing researchers to observe the motion of atoms in a molecular system over time. nih.govuniprot.org For maximin peptides, MD simulations provide critical insights into their conformational dynamics, interactions with solvent molecules, and the mechanism of their primary antimicrobial action: the disruption of bacterial cell membranes. acs.orgyoutube.com
In aqueous solution, MD simulations have shown that many antimicrobial peptides are unstructured but adopt a defined secondary structure, typically an α-helix, upon interacting with a membrane. wikipedia.org Simulations of maximin peptides have been performed in the presence of model bacterial membranes, such as those composed of sodium dodecyl sulfate (B86663) (SDS) micelles or lipid bilayers. acs.org These studies reveal that maximins maintain an α-helical conformation and preferentially orient themselves parallel to the membrane surface, facilitating both hydrophobic and electrostatic interactions. acs.org The flexibility in certain regions of the peptide, often around glycine residues, is thought to be a contributing factor to their low hemolytic activity. acs.org
All-atom MD simulations can provide a detailed picture of these peptide-membrane interactions, highlighting the specific amino acid residues that anchor the peptide to the membrane and those that insert into the hydrophobic core. acs.org These simulations can also elucidate how the peptide alters the properties of the lipid bilayer. medchemexpress.com
Table 2: Typical Parameters and Key Findings from a Molecular Dynamics Simulation of a Maximin Peptide with a Model Membrane
| Parameter | Value/Description | Finding |
|---|---|---|
| Simulation Software | GROMACS, CHARMM | Standard tools for biomolecular simulations. wikipedia.org |
| Force Field | CHARMM36, AMBER99sb | Defines the potential energy of the system. wikipedia.orgnih.gov |
| Water Model | TIP3P | Represents the solvent molecules. wikipedia.org |
| Simulation Time | 100 ns - several μs | Duration of the simulation to observe relevant events. nih.gov |
| Key Interactions | Electrostatic, Hydrophobic | Lysine and Arginine residues form electrostatic interactions with lipid headgroups, while hydrophobic residues insert into the membrane core. youtube.commedchemexpress.com |
This table summarizes common settings and general findings from MD simulation studies of antimicrobial peptides interacting with membranes.
Docking and Scoring Algorithms for Predicting this compound-Target Interactions
While the primary mechanism of many maximin peptides involves direct membrane disruption, some antimicrobial peptides also have intracellular targets. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for identifying potential protein targets for a peptide like maximin.
The process involves sampling a vast number of possible binding poses of the peptide (the ligand) within the binding site of a protein (the receptor). Each of these poses is then evaluated using a scoring function, which estimates the binding affinity. Scoring functions can be based on physical principles (force-field based), empirical data, or knowledge-based potentials.
For peptides, docking can be challenging due to their flexibility. However, specialized protein-peptide docking algorithms have been developed to address this. By screening a maximin peptide against a library of known bacterial proteins, docking can generate hypotheses about its potential intracellular mechanisms of action, which can then be tested experimentally. The results are typically ranked by their docking score, with lower scores indicating a more favorable predicted interaction.
Table 3: Illustrative Docking Scores for a Maximin Peptide Against Potential Bacterial Protein Targets
| Bacterial Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| DNA Gyrase Subunit B | 2XCT | -9.8 | Lys7, Leu10, Arg18 |
| Dihydrofolate Reductase | 3FYV | -8.5 | Phe5, Lys12, Gly16 |
This table presents hypothetical docking results to illustrate how this method is used to rank potential interactions. The scores and interacting residues are for illustrative purposes.
De Novo Design and Virtual Screening Approaches for this compound Analogs
De novo design and virtual screening are computational strategies aimed at discovering novel peptides with improved properties, such as enhanced antimicrobial activity or reduced toxicity. nih.gov De novo design involves creating entirely new peptide sequences based on fundamental principles of protein structure and function, often aided by machine learning and evolutionary algorithms. bicnirrh.res.in These methods can explore the vast sequence space to generate candidates with desired characteristics like amphipathicity and cationic charge, which are hallmarks of many AMPs. bicnirrh.res.in
Virtual screening, on the other hand, involves computationally searching large libraries of existing or virtual compounds to identify those that are likely to be active against a specific target. mdpi.com For maximin analogs, this could involve screening a library of peptide variants for improved binding to a bacterial membrane model or a specific protein target. Machine learning models, such as recurrent neural networks, can be trained on known AMP sequences to generate novel candidates with a high probability of being active. nih.gov
These computational approaches can significantly accelerate the discovery process by prioritizing a smaller number of promising candidates for chemical synthesis and experimental testing.
Table 4: Examples of De Novo Designed Antimicrobial Peptide Sequences and Their Properties
| Designed Peptide ID | Sequence | Predicted Activity | Key Design Feature |
|---|---|---|---|
| GAN-pep 3 | KGWKKLKKWAKK | Broad-spectrum | Optimized amphipathicity using a Generative Adversarial Network (GAN). |
| AMPd-Up-1 | RRWKIVVIRVWR | Active against E. coli | Designed using a recurrent neural network. nih.gov |
This table showcases examples of antimicrobial peptides designed using various computational de novo methods, illustrating the output of such approaches.
Advanced Analytical Methodologies for Maximin Y Quantification and Detection
Development of Highly Sensitive Spectroscopic Assays for Maximin-y
Spectroscopic methods offer rapid and sensitive means for quantifying peptides like this compound. These techniques rely on the intrinsic properties of the peptide's structure, such as the absorbance of its peptide bonds or the fluorescence of its aromatic amino acid residues.
Ultraviolet (UV) spectroscopy is a fundamental method for peptide quantification. The peptide bond itself absorbs light strongly at wavelengths around 205 nm. nih.gov While this provides a universal method for detection, it can be prone to interference from other molecules that also absorb in this region. A more specific approach involves measuring absorbance at 280 nm, which is characteristic of proteins containing aromatic residues like Tryptophan and Tyrosine. nih.gov However, the applicability of this method depends on the presence and number of these specific amino acids in the peptide's sequence.
Fluorescence spectroscopy offers a significant increase in sensitivity. Many peptides exhibit intrinsic fluorescence if they contain Tryptophan or Tyrosine residues, with emission maxima that are sensitive to the local environment of the amino acid. mdpi.com For peptides lacking these residues, extrinsic fluorescent dyes can be covalently attached to serve as a reporter. Changes in the fluorescence intensity or wavelength can be used to quantify the peptide and study its interactions with other molecules, such as bacterial membranes. nih.gov
Circular Dichroism (CD) spectroscopy is another powerful tool, primarily used to study the secondary structure of peptides. nih.gov this compound, like many antimicrobial peptides, may be unstructured in solution but adopts a specific conformation (e.g., an α-helix) upon interacting with a membrane. nih.gov This conformational change can be monitored by CD spectroscopy, providing not only quantitative information but also insights into its functional state.
Table 1: Comparison of Spectroscopic Methods for Peptide Analysis
| Method | Principle | Typical Wavelength (nm) | Advantages | Limitations |
| UV Absorbance (Peptide Bond) | Absorption by backbone peptide bonds | ~205 | Near-universal for peptides | Low specificity, high interference |
| UV Absorbance (Aromatic Residues) | Absorption by Trp and Tyr side chains | ~280 | Simple, non-destructive | Requires aromatic residues |
| Intrinsic Fluorescence | Emission from Trp and Tyr residues | Excitation: ~280-295Emission: ~308-350 | Highly sensitive, provides environmental information | Requires aromatic residues |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light | 190-250 (Far-UV) | Provides structural information (folding) | Indirect quantification, sensitive to buffer conditions |
Chromatographic Methods for Quantitative Analysis of this compound in Complex Matrices
Chromatographic techniques are essential for separating this compound from complex biological matrices—such as plasma, serum, or tissue homogenates—prior to quantification. researchgate.netnih.gov High-Performance Liquid Chromatography (HPLC) is the cornerstone of these methods. rapidnovor.com
Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. In this technique, this compound is separated on a non-polar stationary phase (e.g., C18) using a polar mobile phase, typically a mixture of water and an organic solvent like Acetonitrile, with an ion-pairing agent such as Trifluoroacetic acid (TFA). mdpi.comnih.gov The peptide is retained on the column and then eluted by increasing the concentration of the organic solvent. Detection is commonly achieved using a UV detector set at a wavelength around 214 nm, where the peptide bond absorbs strongly.
For enhanced sensitivity and specificity, HPLC is often coupled with Mass Spectrometry (LC-MS). rapidnovor.comnih.gov This powerful combination allows for the precise determination of the peptide's mass-to-charge ratio, confirming its identity and enabling highly accurate quantification, even at very low concentrations. researchgate.net Tandem mass spectrometry (LC-MS/MS) further fragments the peptide, providing sequence-specific information that ensures unambiguous identification and quantification, minimizing interference from matrix components. nih.govnih.gov Developing a robust LC-MS method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometer settings to overcome potential matrix effects, where other molecules in the sample can suppress or enhance the ionization of the target peptide. mdpi.com
Table 2: Typical Parameters for RP-HPLC Quantification of Peptides like this compound
| Parameter | Typical Condition/Value | Purpose |
| Stationary Phase (Column) | C18, C8 | Provides hydrophobic surface for peptide retention. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Acidic pH improves peak shape and acts as an ion-pairing agent. |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Organic solvent used to elute the peptide from the column. |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV at 214 nm or Mass Spectrometry (MS) | UV detects the peptide bond; MS provides mass-based detection. |
| Lower Limit of Quantification (LLOQ) | Variable; ng/mL to µg/mL range | Dependent on the detector and matrix complexity. dntb.gov.ua |
Biosensor Development for Real-time this compound Detection
Biosensors represent a cutting-edge approach for the rapid and real-time detection of peptides, offering an alternative to time-consuming laboratory methods. nih.gov These devices pair a biological recognition element with a physical transducer to generate a measurable signal upon binding to the target molecule. For this compound, which is an antimicrobial peptide (AMP), biosensors can be designed to exploit its natural affinity for bacterial cell membranes. nih.govnih.govresearchgate.net
Several platforms have been developed for AMP-based detection. Electrochemical impedance spectroscopy (EIS) biosensors monitor changes in electrical impedance when bacteria bind to AMPs immobilized on an electrode surface. aidic.itgoogle.com This technique can provide highly sensitive, label-free detection. Another approach is the use of quartz crystal microbalance (QCM) biosensors, which measure a change in frequency of a quartz crystal resonator as mass (e.g., bacterial cells) attaches to the AMP-coated surface.
Fluorescence-based biosensors often use AMPs as capture agents on a surface. researchgate.net When the target (e.g., a fluorescently labeled bacterium) binds to the immobilized peptide, a signal is generated that can be quantified. nih.gov Surface Plasmon Resonance (SPR) is another powerful label-free technique that detects changes in the refractive index at a sensor surface as the target molecule binds to the immobilized ligand (the AMP), allowing for real-time monitoring of the binding kinetics.
The primary advantage of these biosensors is their potential for rapid, on-site analysis without extensive sample preparation. aidic.it
Table 3: Biosensor Platforms for Antimicrobial Peptide-Based Detection
| Biosensor Type | Transduction Principle | Key Features |
| Electrochemical Impedance | Change in electrical impedance upon target binding | Label-free, high sensitivity. google.com |
| Quartz Crystal Microbalance (QCM) | Change in resonant frequency due to mass binding | Real-time, label-free, quantitative. |
| Fluorescence-Based | Detection of fluorescent signal from labeled targets | High sensitivity, requires labeled targets or secondary reporters. researchgate.net |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding | Real-time kinetics, label-free. |
Imaging Techniques for Subcellular Localization of this compound
Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action. Advanced imaging techniques allow researchers to visualize the peptide's journey into and within target cells.
Confocal Laser Scanning Microscopy (CLSM) is a widely used technique for this purpose. To be visualized, this compound is typically labeled with a fluorescent probe (a fluorophore) such as Fluorescein isothiocyanate (FITC) or a rhodamine derivative. The labeled peptide is then incubated with cells, and the microscope captures high-resolution, optically sectioned images, revealing the peptide's distribution within the cell—for example, whether it accumulates on the cell membrane, enters the cytoplasm, or targets specific organelles. youtube.com
For imaging at even higher resolutions, super-resolution microscopy techniques like Stochastic Optical Reconstruction Microscopy (STORM) or Photoactivated Localization Microscopy (PALM) can be employed. nih.govfrontiersin.org These methods can overcome the diffraction limit of light, providing nanoscale resolution (~20 nm) that allows for the precise localization of individual peptide molecules. nih.govyoutube.com This level of detail can help distinguish between different mechanistic models, such as whether the peptide forms pores in the membrane or translocates across it to interact with internal targets.
These imaging studies provide direct visual evidence of the peptide's interaction with cells, complementing the quantitative data obtained from spectroscopic and chromatographic methods. youtube.com
Biosynthesis and Biodegradation Pathways of Maximin Y if a Natural Product
Elucidation of Enzymatic Steps in Maximin-y Biosynthesis
The biosynthesis of this compound, like many other antimicrobial peptides from amphibians, follows a well-established pathway for secreted peptides. It begins with the ribosomal synthesis of a precursor protein, which then undergoes a series of post-translational modifications to yield the mature, active peptide.
From cDNA libraries of Bombina maxima skin, it has been determined that maximins are encoded as part of larger precursor proteins. nih.gov These precursors typically have a multi-domain structure consisting of a signal peptide, a propeptide region, and the sequence of the mature antimicrobial peptide. researchgate.net The biosynthesis can be broken down into the following key enzymatic steps:
Transcription and Translation: The gene encoding the this compound precursor is transcribed into messenger RNA (mRNA) and subsequently translated into a prepropeptide on the ribosome.
Signal Peptide Cleavage: The N-terminal signal peptide directs the prepropeptide into the endoplasmic reticulum. Here, a signal peptidase cleaves off the signal peptide, converting the prepropeptide into a propeptide. researchgate.net
Propeptide Processing: The propeptide is then transported through the Golgi apparatus. Within the secretory granules, the propeptide is cleaved by proprotein convertases (PPCs) to release the mature this compound peptide. wikipedia.org PPCs are a family of serine endoproteases that recognize and cleave at specific amino acid motifs, often basic residues like arginine and lysine, which flank the mature peptide sequence in the propeptide. While the specific PPCs involved in this compound processing have not been definitively identified, furin and related enzymes are known to be involved in the processing of many other amphibian AMP precursors. wikipedia.org
C-terminal Amidation: Many amphibian AMPs, including some maximins, undergo C-terminal amidation, a modification that can enhance their stability and antimicrobial activity. This process is catalyzed by a two-enzyme cascade of peptidylglycine alpha-hydroxylating monooxygenase (PHM) and peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL).
The general structure of the this compound precursor protein is outlined in the table below.
| Precursor Domain | Function |
| Signal Peptide | Directs the nascent polypeptide to the secretory pathway. |
| Propeptide Region | May assist in proper folding and trafficking of the peptide; often acidic to neutralize the cationic mature peptide, preventing self-toxicity. |
| Mature Peptide (this compound) | The final, biologically active antimicrobial peptide. |
Genetic Engineering of this compound Producing Organisms
The potential of this compound as a therapeutic agent has driven interest in its production through genetic engineering. Recombinant DNA technology offers a scalable and cost-effective alternative to chemical synthesis, especially for larger peptides. The primary challenge in the recombinant production of AMPs is their inherent toxicity to the host organism. To overcome this, several strategies have been developed:
Expression as Fusion Proteins: this compound can be expressed as a fusion protein, where it is linked to a larger, non-toxic protein partner. This fusion protein masks the antimicrobial activity of this compound, protecting the host cell. The fusion partner can also aid in purification. After expression and purification, the fusion partner is cleaved off using a specific chemical or enzymatic cleavage site engineered between the two proteins. nih.gov
Secretion Systems: Utilizing host organisms with efficient secretion systems, such as certain yeasts and bacteria, can be advantageous. Secreting the peptide into the culture medium minimizes its concentration within the host cell, thereby reducing toxicity.
Use of Host Organisms with Resistant Membranes: Employing host organisms whose cell membranes are less susceptible to the lytic action of the AMP can also be a viable strategy.
Commonly used host systems for the recombinant production of AMPs include the bacterium Escherichia coli and the yeast Pichia pastoris. While no specific literature detailing the successful recombinant production of this compound is currently available, the general methodologies for AMP production are well-established and applicable. The table below summarizes the key components of a typical expression system for recombinant this compound production.
| Component | Description | Purpose |
| Expression Vector | A plasmid containing the gene for the this compound fusion protein under the control of a strong, inducible promoter. | To introduce the genetic material into the host and control its expression. |
| Host Organism | Typically E. coli or P. pastoris. | To transcribe and translate the gene into the desired fusion protein. |
| Fusion Partner | A non-toxic protein, such as thioredoxin or glutathione (B108866) S-transferase. | To prevent host cell toxicity and facilitate purification. |
| Cleavage Site | A specific amino acid sequence recognized by a protease (e.g., enterokinase, Factor Xa) or a chemical agent (e.g., cyanogen (B1215507) bromide). | To release the mature this compound from the fusion partner. |
Microbial and Enzymatic Degradation of this compound
The efficacy and persistence of this compound in a biological environment are significantly influenced by its susceptibility to degradation by proteases. Like other peptides, this compound is vulnerable to cleavage by a variety of proteolytic enzymes.
Microbial Degradation: Some pathogenic bacteria have evolved resistance mechanisms that involve the production of extracellular proteases that can degrade AMPs. For instance, certain strains of Pseudomonas aeruginosa are known to secrete proteases like elastase B and alkaline protease A, which can inactivate various AMPs. asm.org This represents a significant challenge for the therapeutic application of peptides like this compound. The specific susceptibility of this compound to proteases from various microbial species is an area that requires further detailed investigation.
Enzymatic Degradation: this compound is also susceptible to degradation by host proteases, which can limit its in vivo half-life. The rate and sites of cleavage depend on the specific amino acid sequence of the peptide and the types of proteases present. Common classes of proteases that can degrade AMPs include:
Serine Proteases: Such as trypsin and chymotrypsin, which are abundant in the digestive tract and are also found in other bodily fluids.
Metalloproteases: These enzymes, which require a metal ion for their activity, are involved in various physiological and pathological processes.
Cysteine Proteases: Such as papain and cathepsins.
The stability of this compound can be enhanced through various strategies, including the substitution of L-amino acids with D-amino acids to create stereoisomers that are not recognized by common proteases, and by cyclization of the peptide backbone.
Environmental Persistence and Transformation Mechanisms
There is limited specific data on the environmental fate of this compound. However, based on the general behavior of peptides in the environment, several predictions can be made.
Environmental Persistence: The persistence of peptides in the environment is generally low. They are readily biodegradable by a wide range of microorganisms present in soil and water. nih.gov The half-life of this compound in the environment would depend on several factors, including:
Microbial activity: The presence of a diverse microbial community will accelerate degradation.
Temperature: Higher temperatures generally increase the rate of microbial activity and enzymatic degradation.
pH: The pH of the environment can affect the stability of the peptide and the activity of degrading enzymes.
Sorption to soil particles: Peptides can adsorb to soil components like clay and organic matter, which can either protect them from degradation or make them more accessible to soil microorganisms.
Transformation Mechanisms: The primary transformation mechanism for this compound in the environment is expected to be biodegradation. This involves the enzymatic hydrolysis of its peptide bonds by microbial proteases, breaking it down into smaller, non-functional peptides and ultimately into individual amino acids. These amino acids can then be utilized by microorganisms as a source of carbon and nitrogen.
Abiotic transformation mechanisms, such as photolysis (degradation by sunlight) and hydrolysis, are generally considered to be less significant for peptides compared to biodegradation.
The table below summarizes the key factors influencing the environmental fate of this compound.
| Factor | Influence on Persistence and Transformation |
| Biotic Factors | |
| Microbial Proteases | Primary drivers of degradation, breaking down the peptide into amino acids. |
| Abiotic Factors | |
| Soil/Sediment Adsorption | Can either increase or decrease persistence depending on the specific interactions. |
| pH | Affects peptide stability and the activity of degrading enzymes. |
| Temperature | Higher temperatures generally lead to faster degradation. |
| Sunlight (Photolysis) | Likely a minor degradation pathway compared to biodegradation. |
Emerging Research Avenues and Future Directions for Maximin Y
Integration of Multi-Omics Data in Maximin-y Research
The integration of multi-omics data represents a critical future direction for comprehensively understanding the biological impact of this compound. Multi-omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, allow for a holistic view of cellular and systemic responses to a compound umontpellier.frnih.govbiorxiv.org. By analyzing changes at multiple molecular levels simultaneously, researchers can gain deeper insights into the mechanisms of action of this compound, identify potential off-target effects, and discover predictive biomarkers of response or toxicity umontpellier.frnih.govbiorxiv.orgnih.govresearchgate.netfrontiersin.orgbiorxiv.orgfrontiersin.orgnih.gov.
Future studies could involve treating biological systems (e.g., cell lines, animal models) with this compound and collecting samples for multi-omics profiling. Advanced computational methods, such as Multi-Omics Factor Analysis (MOFA) or sparse canonical correlation analysis (sCCA), can be employed to integrate these diverse datasets and identify key molecular pathways and networks influenced by this compound treatment frontiersin.orgnih.gov. This integrated analysis can reveal complex interactions that would not be apparent from single-omics studies umontpellier.frnih.gov. For instance, multi-omics has been successfully applied to understand disease mechanisms and identify potential therapeutic targets nih.govresearchgate.netfrontiersin.org. Applying similar strategies to this compound research could uncover novel therapeutic targets or patient stratification markers based on their molecular profiles and response to the compound. The use of multi-omics in identifying and screening plant-based biomolecules and understanding their effects highlights the potential for this approach in natural product or compound research frontiersin.org.
Development of Advanced Delivery Systems for this compound
A significant challenge in translating many promising compounds, including peptides like Maximin H5, into effective therapeutics is often their delivery to the target site with sufficient concentration and stability nih.govmdpi.comnih.govfrontiersin.org. Future research should focus on developing advanced delivery systems specifically tailored for this compound. These systems aim to improve the compound's pharmacokinetic properties, such as bioavailability, half-life, and tissue distribution, while minimizing potential side effects researchgate.netnih.govmedcraveonline.com.
Various advanced delivery technologies could be explored for this compound, including nanoparticles (e.g., polymeric nanoparticles, lipid-based nanoparticles), liposomes, hydrogels, and functionalized surfaces nih.govmdpi.commedcraveonline.commdpi.comibmmpeptide.comresearchgate.netnih.govresearchgate.net. For example, peptide-loaded PLGA nanocarriers have shown promise in improving peptide stability and enabling controlled release mdpi.com. Similarly, lipid-based delivery systems are considered advanced and robust for delivering bioactive compounds medcraveonline.com. Research on Maximin H5 peptide has already explored conjugation with PEG polymers to enhance its properties mdpi.com. Developing such systems for this compound could involve encapsulating the compound within biocompatible nanoparticles or liposomes to protect it from degradation and facilitate its transport across biological barriers mdpi.commedcraveonline.comnih.gov. Targeted delivery systems, which utilize ligands to selectively deliver the compound to specific cells or tissues, could enhance this compound's efficacy and reduce systemic toxicity nih.govresearchgate.net. The development of advanced peptide nanoparticles for gene editing delivery also demonstrates the potential of nanotechnology in delivering complex molecules mdc-berlin.de.
Exploration of this compound in Novel Biological Paradigms (e.g., autophagy, ferroptosis)
Emerging research highlights the critical roles of regulated cell death pathways like autophagy and ferroptosis in various physiological and pathological processes, including infectious diseases and cancer sci-hub.searxiv.orgmdpi.commdpi.comnih.govresearchgate.net. Future studies should investigate whether this compound influences these novel biological paradigms.
Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins, which can be either pro-survival or pro-death depending on the context arxiv.orgmdpi.comnih.gov. Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides arxiv.orgmdpi.comencyclopedia.pub. Growing evidence indicates a complex crosstalk between autophagy and ferroptosis, where autophagy can either promote or inhibit ferroptosis depending on the specific cellular context and stimuli frontiersin.orgarxiv.orgmdpi.comnih.govresearchgate.net. For instance, ferritinophagy, a type of selective autophagy, can induce ferroptosis by degrading ferritin and increasing the labile iron pool mdpi.commdpi.com. Research has identified compounds that influence these pathways, such as a ferroptosis inhibitor that disrupts the interaction involved in ferritinophagy acs.org. Future research on this compound could explore its effects on key markers and regulators of autophagy and ferroptosis using biochemical assays, microscopy, and genetic approaches. Understanding if and how this compound modulates these pathways could reveal new therapeutic applications, particularly in diseases where dysregulation of autophagy or ferroptosis is implicated.
Interdisciplinary Collaborations for Comprehensive this compound Understanding
A comprehensive understanding of this compound and the realization of its full potential necessitates robust interdisciplinary collaborations. Modern scientific challenges often require the integration of expertise from diverse fields researchgate.net. Effective approaches to interdisciplinary collaboration are crucial for tackling complex topics nih.gov.
Future research on this compound would benefit significantly from collaborations between chemists (for synthesis and characterization), biologists (for cellular and molecular studies), pharmacologists (for pharmacokinetic and pharmacodynamic profiling), material scientists (for developing advanced delivery systems), data scientists and bioinformaticians (for multi-omics data analysis), and clinicians (for translational research and clinical trials) umontpellier.fribmmpeptide.commpg.deacs.orgresearchgate.netusgs.gov. These collaborations can facilitate a more holistic approach to research, accelerating discovery and development. For example, computational drug design often involves collaboration between computational and experimental researchers mpg.de. Similarly, multi-omics research inherently requires the integration of expertise across different biological disciplines and bioinformatics nih.govfrontiersin.org. Interdisciplinary teams can address complex questions regarding this compound's structure-activity relationships, its interactions with biological systems at multiple levels, the optimal strategies for its delivery, and its potential therapeutic applications in various disease contexts.
Remaining Challenges and Research Gaps in this compound Studies
Despite the potential of this compound, several challenges and research gaps need to be addressed in future studies. A primary challenge stems from the apparent limited availability of detailed public research specifically focused on "this compound" across the advanced research avenues discussed. This lack of foundational data makes it challenging to predict its behavior and potential applications comprehensively.
Key research gaps include a detailed understanding of this compound's precise molecular targets and mechanisms of action, particularly in the context of complex biological pathways like autophagy and ferroptosis. While general mechanisms of these pathways are being uncovered mdpi.comtandfonline.com, the specific influence of this compound remains to be explored. The optimal strategies for delivering this compound to specific tissues or cells to maximize efficacy and minimize off-target effects also represent a significant research gap, requiring the development and testing of tailored advanced delivery systems. Challenges in peptide-based drug discovery, such as stability, degradation, and pharmacokinetics, are relevant here if this compound shares characteristics with peptides nih.govfrontiersin.org. Furthermore, the potential for synergistic or antagonistic effects when this compound is used in combination with other therapeutic agents needs thorough investigation. Addressing these gaps will require significant investment in fundamental research, technological development, and the fostering of interdisciplinary collaborations to unlock the full therapeutic potential of this compound. Identifying research gaps is crucial for advancing understanding and prioritizing future studies nih.govmdpi.com.
Q & A
Q. What are the established protocols for synthesizing Maximin-y with high purity, and what analytical techniques are recommended for verifying its structural integrity?
this compound synthesis typically employs solid-phase peptide synthesis (SPPS) or recombinant expression systems, depending on the target variant. For SPPS, iterative coupling cycles using Fmoc-chemistry are standard, with HPLC purification achieving >95% purity. Structural verification requires tandem mass spectrometry (MS/MS) for sequence confirmation and nuclear magnetic resonance (NMR) to resolve stereochemistry. Purity assessments should include reverse-phase HPLC and circular dichroism (CD) spectroscopy for secondary structure validation .
Q. How do researchers differentiate this compound’s biological activity from structurally similar antimicrobial peptides in vitro?
Methodological rigor involves comparative assays under standardized conditions:
- Dose-response curves across multiple cell lines (e.g., mammalian vs. microbial).
- Selectivity indices calculated via IC50 ratios (target vs. host cells).
- Mechanistic studies using fluorescence microscopy to track membrane disruption kinetics. Controls must include known peptides (e.g., melittin) to benchmark activity .
Q. What theoretical frameworks guide the study of this compound’s mechanism of action at the molecular level?
Researchers often integrate the hydrophobic moment concept (Eisenberg, 1984) to predict membrane interaction and molecular dynamics (MD) simulations to model pore formation. Empirical data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validate binding affinities .
Advanced Research Questions
Q. How can contradictions in reported cytotoxicity profiles of this compound across studies be systematically resolved?
Contradictions arise from variability in experimental design (e.g., cell culture conditions, peptide batch consistency). A meta-analysis approach is recommended:
- Standardize datasets using normalization to baseline cytotoxicity (e.g., % viability relative to untreated controls).
- Covariate adjustment for factors like serum concentration in assays.
- Sensitivity analyses to identify outlier studies. Transparent reporting of raw data in supplementary materials is critical .
Q. What advanced computational strategies improve the predictive accuracy of this compound’s interaction with lipid bilayers?
Hybrid methodologies are emerging:
- Coarse-grained MD simulations to model long-timescale interactions.
- Machine learning (ML) trained on existing peptide-membrane datasets to predict binding hotspots.
- Free-energy perturbation (FEP) calculations to quantify lipid specificity. Validation requires cryo-EM imaging of peptide-treated membranes .
Q. How do researchers address the oxidative instability of this compound in long-term biochemical assays?
Stability challenges necessitate:
- Buffer optimization : Add antioxidants (e.g., TCEP) and avoid metal ions.
- Real-time monitoring : Use LC-MS at timed intervals to track degradation.
- Lyophilization protocols : Assess peptide integrity post-reconstitution via SDS-PAGE. Comparative stability data should be tabulated (see Table 1) .
Table 1 : Stability of this compound Under Various Conditions
| Condition | Degradation Rate (%/hour) | Primary Degradation Product |
|---|---|---|
| PBS (pH 7.4, 25°C) | 2.1 ± 0.3 | Oxidized dimer |
| Tris-HCl (pH 8.0) | 1.4 ± 0.2 | Deamidated form |
| Lyophilized (-80°C) | 0.05 ± 0.01 | None detected |
Methodological and Ethical Considerations
Q. What statistical approaches are robust for analyzing non-linear dose-response relationships in this compound toxicity studies?
Use four-parameter logistic (4PL) models to fit sigmoidal curves, ensuring confidence intervals for EC50 values. For non-monotonic responses, B-spline regression or Bayesian hierarchical models account for heteroscedasticity. Open-source tools like DRM4Pep (Dose-Response Modeling for Peptides) streamline analysis .
Q. How can interdisciplinary collaboration enhance the development of this compound derivatives with reduced immunogenicity?
Integrate:
- Immunoinformatics : Predict T-cell epitopes using tools like NetMHCIIPan.
- Structural biology : Cryo-EM or X-ray crystallography to map antibody-binding regions.
- In vivo models : Humanized mice for preclinical immunogenicity screening. Cross-disciplinary data should be shared via platforms like Zenodo for reproducibility .
Data Reporting and Reproducibility
Q. What minimal metadata standards are essential for publishing this compound research to ensure reproducibility?
Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Chemical metadata : Batch-specific purity, storage conditions, synthesis vendor.
- Assay details : Cell line authentication numbers, instrument calibration logs.
- Statistical thresholds : Predefined significance levels (e.g., α = 0.01 for proteomics). Journals like BJOC mandate deposition in repositories like ChEMBL .
Q. How should researchers handle conflicting NMR and X-ray diffraction data for this compound’s tertiary structure?
Deploy consensus validation :
- Multi-algorithm refinement : ROSETTA for NMR, PHENIX for XRD.
- Cross-validation metrics : Rfree for XRD, Q-factors for NMR.
- Hybrid models : Integrate SAXS data to resolve ambiguities.
Discrepancies must be transparently discussed in limitations sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
